
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene is a fluorinated organic compound with the molecular formula C12H11F2NO and a molecular weight of 223.22 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and an isocyanate group attached to a cyclopentyl ring. It is a clear, pale liquid with high purity, often used in research and industrial applications .
Méthodes De Préparation
The synthesis of 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 2,4-difluorobenzene with cyclopentyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds, such as:
2,4-Difluorophenyl isocyanate: Similar in structure but lacks the cyclopentyl ring.
2,4-Difluorobenzyl alcohol: Contains a hydroxymethyl group instead of the isocyanate group.
1,4-Difluorobenzene: Lacks the isocyanate and cyclopentyl groups, making it less reactive
The uniqueness of this compound lies in its combination of fluorine atoms, isocyanate group, and cyclopentyl ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11F2NO |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2,4-difluoro-1-(1-isocyanatocyclopentyl)benzene |
InChI |
InChI=1S/C12H11F2NO/c13-9-3-4-10(11(14)7-9)12(15-8-16)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Clé InChI |
ZRILOBXZEUJFFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=C(C=C(C=C2)F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


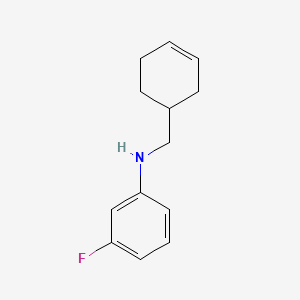
![2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B13242855.png)

![2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13242865.png)
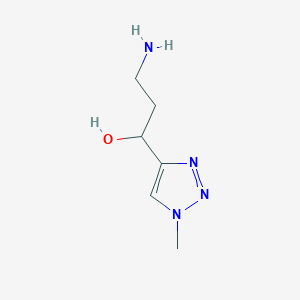
amine](/img/structure/B13242879.png)
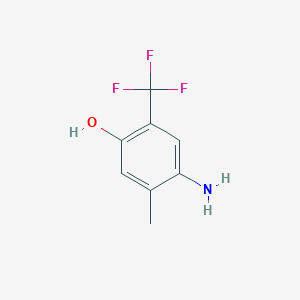
![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B13242885.png)
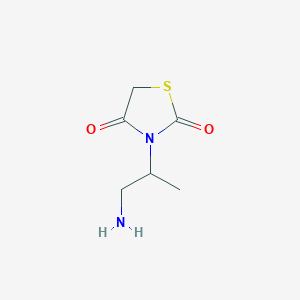
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
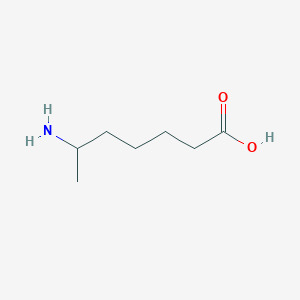
![4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13242914.png)
![5,8-Dioxaspiro[3.4]octan-6-ylmethanol](/img/structure/B13242925.png)
